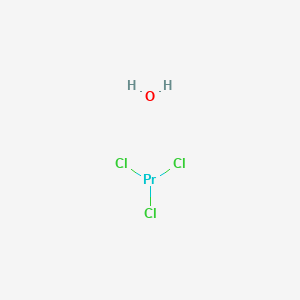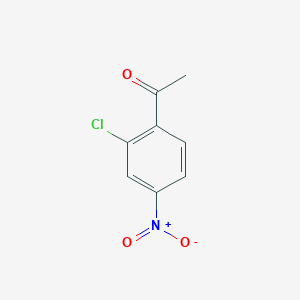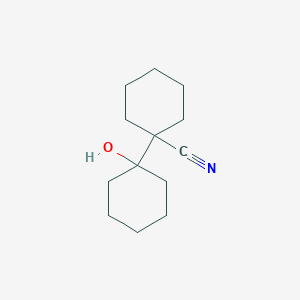
Praseodym(III)-chlorid-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) chloride hydrate is a useful research compound. Its molecular formula is Cl3H2OPr and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Praseodymium(III) chloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium(III) chloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PrCl3⋅xH2O\text{PrCl}_3 \cdot x\text{H}_2\text{O}PrCl3⋅xH2O
) ist eine vielseitige Verbindung mit mehreren einzigartigen Anwendungen in der wissenschaftlichen Forschung. Hier ist eine umfassende Analyse mit Schwerpunkt auf unterschiedlichen Anwendungen:Herstellung unlöslicher Praseodymverbindungen
Praseodym(III)-chlorid-Hydrat wird häufig zur Synthese verschiedener unlöslicher Praseodymverbindungen verwendet . Diese Verbindungen haben spezielle Anwendungen, zum Beispiel in der Pigmentproduktion, wo die leuchtenden Farben von Praseodym sehr geschätzt werden.
Katalysator in der organischen Synthese
Aufgrund seiner Reaktivität dient this compound als effektiver Katalysator in organischen Synthesereaktionen . Es kann verschiedene chemische Umwandlungen erleichtern, die für die Entwicklung neuer Arzneimittel und Feinchemikalien entscheidend sind.
Dotierstoff für photokatalytische Materialien
Diese Verbindung wird als Dotierstoff verwendet, um die photokatalytischen Eigenschaften von Titandioxid (TiO2)-Nanopartikeln zu verbessern . Mit Praseodym dotiertes TiO2 zeigt eine verbesserte Effizienz bei der Abbau von organischen Schadstoffen, wodurch es für Umweltbereinigungsmaßnahmen wertvoll wird.
Wirkmechanismus
Target of Action
Praseodymium(III) chloride hydrate is primarily used as a source of praseodymium . It is often used to prepare insoluble praseodymium(III) compounds . The primary targets of this compound are therefore the sites where praseodymium is required.
Mode of Action
Praseodymium(III) chloride hydrate is a Lewis acid and is classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It is known that the compound can be used as a dopant to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of praseodymium(III) chloride hydrate is the preparation of insoluble praseodymium(III) compounds . When used as a dopant in the preparation of Pr-modified TiO2 nanoparticles, the compound enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved efficiency in the photocatalytic degradation of organic pollutants .
Action Environment
The action of praseodymium(III) chloride hydrate can be influenced by environmental factors. For example, the compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Rapid heating of the hydrate may cause small amounts of hydrolysis . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Praseodymium(III) chloride hydrate is known to be Lewis acidic, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties
Molecular Mechanism
It is known to undergo small amounts of hydrolysis when the hydrate is rapidly heated
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Praseodymium(III) chloride hydrate involves the reaction between praseodymium oxide and hydrochloric acid, followed by the addition of water to form the hydrate.", "Starting Materials": [ "Praseodymium oxide (Pr2O3)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Step 1: Praseodymium oxide is added to hydrochloric acid in a reaction vessel.", "Step 2: The mixture is heated and stirred until all of the praseodymium oxide has dissolved.", "Step 3: Water is slowly added to the reaction vessel to form the hydrate.", "Step 4: The mixture is allowed to cool and the Praseodymium(III) chloride hydrate is filtered and dried." ] } | |
CAS-Nummer |
19423-77-9 |
Molekularformel |
Cl3H2OPr |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.Cl[Pr](Cl)Cl |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)











